An In-depth Technical Guide to 1-phenylethane-1,2-diamine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-phenylethane-1,2-diamine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 1-phenylethane-1,2-diamine, a chiral diamine of significant interest to researchers, scientists, and drug development professionals. This document details experimental protocols for its synthesis, presents its properties in structured tables, and visualizes key synthetic and biological pathways.
Physicochemical Properties
1-phenylethane-1,2-diamine is a chiral organic compound with the chemical formula C₈H₁₂N₂. Its properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-phenylethane-1,2-diamine | [1] |
| CAS Number | 5700-56-1 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Boiling Point | 262.6 °C | [2] |
| Appearance | Liquid | [3] |
| Solubility in Water | 130 g/L (for (S)-enantiomer at 25 °C) | [4] |
| Qualitative Solubility | Soluble in ethanol and methanol; slightly soluble in chloroform; insoluble in water (for the related (+)-1,2-diphenylethylenediamine) | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectra available, detailed shifts and coupling constants vary with solvent and stereochemistry. | [3][5] |
| ¹³C NMR | Spectra available, detailed peak assignments vary with solvent and stereochemistry. | [5][6][7] |
| Infrared (IR) | Vapor phase IR spectra are available. | [1] |
| Mass Spectrometry (MS) | GC-MS data is available. | [1] |
Synthesis of 1-phenylethane-1,2-diamine
Several synthetic routes to 1-phenylethane-1,2-diamine have been reported, including chemical synthesis and biocatalytic methods. The choice of method often depends on the desired stereochemistry and scale of production.
Chemical Synthesis
A common chemical approach involves the hydrolysis of N,N'-diacetyl-1-phenylethylenediamine.
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A mixture of 20 g of 1-phenyl-1-acetylamino-2-acetylaminoethane and 100 ml of concentrated HCl is refluxed for 15 hours.
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The reaction mixture is then chilled to induce precipitation of the product.
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The resulting solid is collected by filtration.
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The collected solid is washed sequentially with acetone and then with ether.
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The final product, 1-phenylethane-1,2-diamine dihydrochloride, is obtained with a yield of approximately 13.7 g.
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It is recommended to store the product in a refrigerator to prevent the loss of bound HCl.
Biocatalytic Synthesis
Enantiomerically pure 1-phenylethane-1,2-diamine can be synthesized from L-phenylalanine using multi-enzyme pathways. This method offers high enantiomeric purity.
Detailed protocols for biocatalytic synthesis often involve proprietary engineered enzymes and specific fermentation conditions. However, a general procedure can be outlined:
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Enzyme Preparation: The required enzymes, such as alcohol dehydrogenases and amine dehydrogenases, are typically produced in a recombinant host like E. coli.
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Reaction Setup: L-phenylalanine is added to a buffered aqueous solution containing the enzyme preparation.
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Conversion: The reaction mixture is incubated under controlled conditions (e.g., temperature, pH) to allow for the enzymatic conversion.
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Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the starting material and the formation of the product.
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Purification: Once the reaction is complete, the product is isolated and purified from the reaction mixture using standard chromatographic techniques. This method can achieve high yields (up to 81%) and excellent optical purity (>99% enantiomeric excess).
Applications in Drug Development
1-phenylethane-1,2-diamine and its derivatives have garnered attention in drug development, particularly as modulators of the CXCL12/CXCR4 signaling axis. This pathway is implicated in various physiological and pathological processes, including cancer metastasis.
The CXCL12/CXCR4 Signaling Pathway
The chemokine CXCL12 and its receptor CXCR4 play a crucial role in cell trafficking, proliferation, and survival.[6] Dysregulation of this axis is associated with the progression of several cancers.[6] 1-phenylethane-1,2-diamine is a conformational analogue of CXCL12 and can act as an antagonist to the CXCR4 receptor, thereby inhibiting downstream signaling.[2]
References
- 1. 1-Phenylethane-1,2-diamine | C8H12N2 | CID 432011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. rsc.org [rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. 1,2-Diphenylethane-1,2-diamine | C14H16N2 | CID 110695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Diphenylethane(103-29-7) 13C NMR [m.chemicalbook.com]
